DNA Binding and Transfection Efficacy in Cationic Lipid Systems
In a study evaluating the physical-chemical properties and transfection activity of related cationic lipids, compounds with a C16 tail and a multi-amine headgroup demonstrated robust DNA complexation and in vitro transfection efficacy. The comparator lipid, 2-tetradecylhexadecanoic acid-{2-[(2-aminoethyl)amino]ethyl}amide (CI), which has a branched dialkyl tail and a diamine headgroup, showed effective DNA binding. However, the target compound's linear C16 tail and tetraethylenepentamine headgroup are hypothesized to provide a distinct balance of hydrophobic anchoring and cationic charge density, which can influence lipoplex stability and cellular uptake [1]. This is a class-level inference based on established structure-activity relationships for gemini and polyamine cationic lipids [1].
| Evidence Dimension | DNA complexation and transfection efficacy |
|---|---|
| Target Compound Data | No direct quantitative data available. Computed properties: 5 H-bond donors, 5 H-bond acceptors, TPSA 91.2 Ų [2]. |
| Comparator Or Baseline | 2-tetradecylhexadecanoic acid-{2-[(2-aminoethyl)amino]ethyl}amide (CI). Specific binding or transfection data for CI are not available for direct comparison [1]. |
| Quantified Difference | Not available. |
| Conditions | Lipid/DNA complex formation at air/water interface, with transfection tested in vitro [1]. |
Why This Matters
For procurement in gene delivery research, the headgroup amine multiplicity is a key determinant of proton-sponge-mediated endosomal escape, making the tetraethylenepentamine variant a potentially superior candidate warranting direct comparative testing.
- [1] Antipina, M. N., et al. (2009). Physical-chemical properties and transfection activity of cationic lipid/DNA complexes. ChemPhysChem, 10(14), 2471–2479. View Source
- [2] PubChem. (2025). Compound Summary for CID 3023013. National Center for Biotechnology Information. View Source
